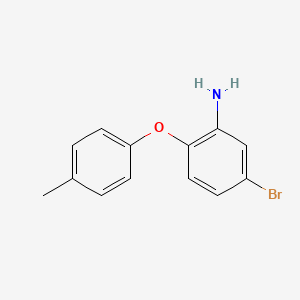

5-Bromo-2-(4-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .

Molecular Structure Analysis

The molecular weight of this compound is 278.14 . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications

Nucleophilic Substitution Reactions : "5-Bromo-2-(4-methylphenoxy)aniline" undergoes nucleophilic substitution reactions. For instance, reactions with acetate ion or nitrogen nucleophiles have been investigated, demonstrating how different conditions and reactants can lead to varied products (Sarma, Klein, & Otter, 1994).

Synthesis of Bromobenzene Derivatives : Research on the synthesis of bromobenzene derivatives, including this compound, highlights its use in creating various compounds. This process involves selective bromination and diazotization, which are critical steps in organic synthesis (Weller & Hanzlik, 1988).

Conversion of Phenols to Anilines : The compound has been used in the conversion of phenols to anilines, showcasing a novel synthesis method. This involves reactions with bromo compounds and is considered a safe, convenient, and inexpensive method for large-scale preparation of anilines (Mizuno & Yamano, 2005).

Synthesis and Characterization of Schiff Bases : Research has been done on the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and derivatives, where this compound plays a role. This study helps understand the structural and spectroscopic properties of these compounds (Öztürk et al., 2013).

Spectroscopic Investigation : The compound has been subject to FTIR and FTRaman spectroscopic investigation. This research provides insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its physical and chemical properties (Ramalingam et al., 2010).

Mechanism of Action

Target of Action

It’s known that brominated anilines are often used in the synthesis of pharmaceuticals and dyes . They can also be used as intermediates in organic synthesis .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . In these reactions, the bromine atom (a good leaving group) is replaced by a nucleophile .

Result of Action

Brominated anilines can potentially undergo metabolic activation to form reactive species, which can bind to cellular macromolecules and cause cellular damage .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(4-methylphenoxy)aniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction, which is often used to synthesize brominated anilines, is known to be influenced by the choice of boron reagent and the reaction conditions .

Properties

IUPAC Name |

5-bromo-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPHEKLZVLCZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)